Cas no 1240567-05-8 (1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one)

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a brominated aromatic compound featuring a nitro-substituted pyrazole moiety. This structurally distinct molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and nitro functional groups enhances its reactivity, facilitating further derivatization through cross-coupling or nucleophilic substitution reactions. Its well-defined crystalline structure ensures high purity and stability, making it suitable for precise synthetic applications. Researchers favor this compound for its versatility in constructing complex heterocyclic frameworks, contributing to advancements in medicinal chemistry and material science.
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one structure
1240567-05-8 structure
Product name:1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
CAS No:1240567-05-8
MF:C11H8BrN3O3
MW:310.103521347046
MDL:MFCD15515656
CID:4690118

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
    • MDL: MFCD15515656
    • Inchi: 1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2
    • InChI Key: UNHUGXYDGOOIDU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CN1C=CC([N+](=O)[O-])=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Topological Polar Surface Area: 80.7

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB422740-1g
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one; .
1240567-05-8
1g
€623.20 2025-03-19
A2B Chem LLC
AJ26421-2g
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
1240567-05-8 95+%
2g
$1460.00 2024-04-20
abcr
AB422740-10g
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one; .
1240567-05-8
10g
€1588.80 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194633-5g
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one
1240567-05-8 98%
5g
¥22070.00 2024-08-09
abcr
AB422740-1 g
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
1240567-05-8
1g
€623.20 2023-04-24
Chemenu
CM331702-1g
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one
1240567-05-8 95%+
1g
$1151 2023-02-03
Chemenu
CM331702-10g
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one
1240567-05-8 95%+
10g
$4268 2023-02-03
A2B Chem LLC
AJ26421-1g
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
1240567-05-8 95+%
1g
$1078.00 2024-04-20
A2B Chem LLC
AJ26421-25g
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
1240567-05-8 95+%
25g
$3845.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194633-1g
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one
1240567-05-8 98%
1g
¥10472.00 2024-08-09

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Related Literature

Additional information on 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Introduction to 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 1240567-05-8)

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1240567-05-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and therapeutic development. The presence of both bromophenyl and nitro-pyrazole moieties in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

The molecular structure of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one consists of an ethanone backbone linked to a 4-bromophenyl group at one end and a 3-nitro-substituted 1H-pyrazole ring at the other. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The bromine atom in the phenyl ring enhances electrophilic reactivity, while the nitro group introduces electronic effects that can modulate the compound's solubility and binding affinity. Such structural features are often exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

In recent years, there has been growing interest in exploring the biological activity of heterocyclic compounds, particularly those incorporating pyrazole scaffolds. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. The nitro-pyrazole moiety in 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is particularly noteworthy, as nitroaromatic compounds have demonstrated efficacy in various therapeutic contexts. For instance, studies have shown that nitro-substituted pyrazoles can exhibit inhibitory effects on certain kinases and other enzymes involved in disease pathways. This has spurred research into derivatives of this class as potential lead compounds for drug development.

One of the most compelling aspects of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is its versatility as a starting material for further chemical modifications. The presence of both the bromophenyl and nitro-pyrazole groups provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while reduction or selective hydrogenation techniques can be used to modify the electronic nature of the nitro group. These synthetic strategies have been instrumental in generating libraries of related compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.

Recent advancements in computational chemistry have also played a crucial role in understanding the potential biological activity of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. Molecular docking simulations have been used to predict how this compound might interact with target proteins, providing insights into its binding affinity and mode of action. These computational studies have complemented experimental efforts by identifying key residues on the target proteins that are likely to be involved in binding interactions. Such information is invaluable for designing structure-based drug optimization strategies aimed at improving potency and selectivity.

The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery programs. Compounds like 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one contribute to this diversity by offering unique chemical scaffolds that may not be represented in existing drug pipelines. This is particularly relevant in areas where traditional drug classes have reached maturity, and new therapeutic approaches are needed to address unmet medical needs. The ability to synthesize and modify compounds such as this one allows researchers to explore novel chemical space with the hope of identifying breakthrough treatments for various diseases.

In conclusion, 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 1240567-05-8) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features, combined with its potential for functionalization and its predicted biological activity, make it an attractive molecule for drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will continue to play a vital role in advancing our understanding of disease mechanisms and developing effective treatments.

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(CAS:1240567-05-8)1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
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